molecular formula C10H9ClN2O2 B15275610 2-[(But-2-yn-1-yl)amino]-5-chloropyridine-4-carboxylic acid

2-[(But-2-yn-1-yl)amino]-5-chloropyridine-4-carboxylic acid

Cat. No.: B15275610
M. Wt: 224.64 g/mol
InChI Key: LGCPVMQNUQYIPU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-2-yn-1-yl)amino]-5-chloropyridine-4-carboxylic acid typically involves the reaction of 5-chloropyridine-4-carboxylic acid with but-2-yn-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-[(But-2-yn-1-yl)amino]-5-chloropyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

2-[(But-2-yn-1-yl)amino]-5-chloropyridine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(But-2-yn-1-yl)amino]-5-chloropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(But-2-yn-1-yl)amino]-5-chloropyridine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

2-(but-2-ynylamino)-5-chloropyridine-4-carboxylic acid

InChI

InChI=1S/C10H9ClN2O2/c1-2-3-4-12-9-5-7(10(14)15)8(11)6-13-9/h5-6H,4H2,1H3,(H,12,13)(H,14,15)

InChI Key

LGCPVMQNUQYIPU-UHFFFAOYSA-N

Canonical SMILES

CC#CCNC1=NC=C(C(=C1)C(=O)O)Cl

Origin of Product

United States

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